4-Amino-6-methoxy-1-methylpyrimidin-2(1H)-one
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Overview
Description
4-Amino-6-methoxy-1-methylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methoxy-1-methylpyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diamino-6-methoxypyrimidine and methyl iodide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Procedure: The starting materials are dissolved in an appropriate solvent, such as ethanol or dimethyl sulfoxide, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methoxy-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyr
Properties
CAS No. |
90031-06-4 |
---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-amino-6-methoxy-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(11-2)3-4(7)8-6(9)10/h3H,1-2H3,(H2,7,8,10) |
InChI Key |
WMIXGQUWZBLNDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=NC1=O)N)OC |
Origin of Product |
United States |
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